![molecular formula C25H24N2O2S B4015335 3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015335.png)
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound "3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one" belongs to the class of hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, which have been explored for their potential pharmacological properties. These compounds have been synthesized through various methods, showing promising chemical and physical properties for further study.
Synthesis Analysis
The synthesis of similar compounds involves condensation and cyclization reactions between different phenylenediamines and cyclohexenones with substituted benzaldehydes. These methods yield a variety of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones with moderate to high efficiency, showcasing the versatility and adaptability of these synthetic pathways for generating structurally diverse derivatives (Cortéas et al., 2002).
Molecular Structure Analysis
The molecular structures of dibenzo[b,f]heteroepin derivatives have been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. Crystallographic studies reveal the dihedral angles between phenyl rings and the conformation of the seven-membered rings, which are crucial for understanding the compound's reactivity and interaction with biological targets (Bandoli & Nicolini, 1982).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes a range of reactions such as nitrosation, alkylation, and acetylation, highlighting their potential for further chemical modification. These reactions are indicative of the compounds' versatile chemical properties, which can be exploited for developing novel pharmaceutical agents (Chechina et al., 2015).
properties
IUPAC Name |
9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-15-5-10-19-20(12-15)27-25(23-4-3-11-30-23)24-21(26-19)13-17(14-22(24)28)16-6-8-18(29-2)9-7-16/h3-12,17,25-27H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZGUUWBSAXTRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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